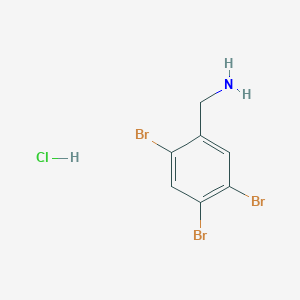

(2,4,5-Tribromophenyl)methanamine hydrochloride

Description

(2,4,5-Tribromophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H6Br3N·HCl. It is a derivative of phenylmethanamine, where three bromine atoms are substituted at the 2, 4, and 5 positions of the phenyl ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

(2,4,5-tribromophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br3N.ClH/c8-5-2-7(10)6(9)1-4(5)3-11;/h1-2H,3,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVFHROSAVFNOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br3ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Tribromophenyl)methanamine hydrochloride typically involves the bromination of phenylmethanamine. The process begins with the reaction of phenylmethanamine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 5 positions of the phenyl ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of (2,4,5-Tribromophenyl)methanamine .

Industrial Production Methods

In an industrial setting, the production of (2,4,5-Tribromophenyl)methanamine hydrochloride involves large-scale bromination reactors where phenylmethanamine is continuously fed into the reactor along with bromine. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield and purity of the product. The crude product is then purified through recrystallization or other suitable purification techniques to obtain the final compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Tribromophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of phenylmethanamine.

Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3)

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of phenylmethanamine.

Substitution: Formation of various substituted phenylmethanamines depending on the substituent introduced

Scientific Research Applications

(2,4,5-Tribromophenyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated aromatic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool in biochemical studies.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .

Mechanism of Action

The mechanism of action of (2,4,5-Tribromophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal cellular processes. Additionally, the bromine atoms in the compound can participate in halogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

(2,4,6-Tribromophenyl)methanamine hydrochloride: Similar in structure but with bromine atoms at the 2, 4, and 6 positions.

(2,4-Dibromophenyl)methanamine hydrochloride: Contains two bromine atoms at the 2 and 4 positions.

(2,5-Dibromophenyl)methanamine hydrochloride: Contains two bromine atoms at the 2 and 5 positions

Uniqueness

(2,4,5-Tribromophenyl)methanamine hydrochloride is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. The presence of three bromine atoms at the 2, 4, and 5 positions provides distinct steric and electronic effects, making it a valuable compound for various research applications .

Biological Activity

(2,4,5-Tribromophenyl)methanamine hydrochloride is a brominated organic compound that has garnered attention for its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, as well as its role in various biochemical applications. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

The synthesis of (2,4,5-Tribromophenyl)methanamine hydrochloride typically involves the bromination of phenylmethanamine using bromine in a solvent like acetic acid. The reaction is controlled to achieve selective bromination at the 2, 4, and 5 positions of the phenyl ring. The product is then converted into its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of (2,4,5-Tribromophenyl)methanamine hydrochloride can be attributed to its interaction with specific molecular targets. The compound likely binds to enzymes and receptors, modulating their activity through mechanisms such as:

- Enzyme Inhibition : The compound may form covalent bonds with active sites of enzymes, disrupting normal cellular processes.

- Halogen Bonding : The presence of bromine atoms allows for unique interactions that can influence the reactivity and biological activity of the molecule.

Antimicrobial Properties

Research indicates that (2,4,5-Tribromophenyl)methanamine hydrochloride exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies involving various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 15 µM to 30 µM across different cell lines, indicating moderate cytotoxicity.

A case study involving MCF-7 cells showed that treatment with (2,4,5-Tribromophenyl)methanamine hydrochloride led to apoptosis and cell cycle arrest at the G2/M phase.

Environmental Impact

Studies have also indicated that brominated compounds like (2,4,5-Tribromophenyl)methanamine hydrochloride can affect metabolic pathways in various organisms. For example, exposure to this compound has been linked to metabolic disruptions in rice plants due to its bioaccumulation potential .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of (2,4,5-Tribromophenyl)methanamine hydrochloride against clinical isolates of bacteria. Results indicated a strong correlation between bromination levels and antimicrobial activity.

- Cancer Cell Line Study : A detailed investigation on HeLa cells revealed that treatment with the compound resulted in increased reactive oxygen species (ROS) production and subsequent apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.